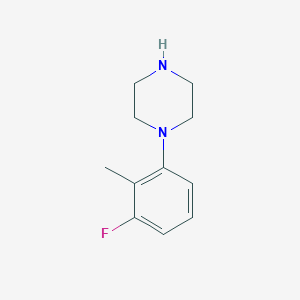

1-(3-Fluoro-2-methylphenyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15FN2 |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

1-(3-fluoro-2-methylphenyl)piperazine |

InChI |

InChI=1S/C11H15FN2/c1-9-10(12)3-2-4-11(9)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 |

InChI Key |

OYEUPZDUQWDSRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1F)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 3 Fluoro 2 Methylphenyl Piperazine

Established Synthetic Pathways for 1-(3-Fluoro-2-methylphenyl)piperazine

The synthesis of this compound is a multi-step process that relies on carefully controlled reaction conditions and specific reagents to achieve the desired product with high yield and purity.

Key Reaction Steps and Reagents for this compound Synthesis

The construction of the this compound scaffold typically involves the formation of the piperazine (B1678402) ring by reacting a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or a similar difunctional electrophile.

A common synthetic route starts with a commercially available substituted aniline, such as 2-fluoro-6-methylaniline. The synthesis often proceeds through a cyclization reaction with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like diethylene glycol monomethyl ether at elevated temperatures. nih.gov This direct approach, known as the Richner-Süs reaction, is a widely used method for the synthesis of N-arylpiperazines.

Alternative strategies may involve a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method would couple an appropriately substituted aryl halide (e.g., 1-bromo-3-fluoro-2-methylbenzene) with piperazine. This powerful technique offers a versatile and often milder alternative to traditional methods.

Optimization Strategies for Yield and Purity of this compound

Optimizing the synthesis of this compound is crucial for its practical application in research and development. Key parameters that can be adjusted to improve yield and purity include reaction temperature, solvent, catalyst, and the stoichiometry of the reactants.

For instance, in the cyclization reaction with bis(2-chloroethyl)amine, careful control of the temperature is essential to prevent side reactions and decomposition of the product. The choice of solvent can also significantly impact the reaction rate and selectivity. High-boiling polar aprotic solvents are often preferred to facilitate the reaction between the aniline and the alkylating agent.

Purification of the final product is typically achieved through techniques such as column chromatography, recrystallization, or acid-base extraction to remove unreacted starting materials and byproducts. The purity of the final compound is often assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Design and Synthesis of Analogues and Derivatives of this compound

The this compound scaffold serves as a versatile platform for the development of a wide range of analogues and derivatives with potentially diverse biological activities.

Strategies for Structural Diversification of the this compound Scaffold

Structural diversification of the this compound core can be achieved through several strategies, primarily focusing on modifications at the N4 position of the piperazine ring.

One common approach is N-alkylation , where the secondary amine of the piperazine ring is reacted with various alkyl halides or other electrophiles to introduce a wide array of substituents. mdpi.com This allows for the exploration of how different alkyl or functionalized alkyl groups at this position influence the properties of the molecule.

Another strategy involves N-arylation , where a second aryl group is introduced at the N4 position. This can be accomplished through methods like the Buchwald-Hartwig amination, creating diarylpiperazine structures.

Furthermore, acylation of the N4-nitrogen with acyl chlorides or anhydrides can introduce amide functionalities, providing another avenue for structural modification. These modifications can significantly alter the electronic and steric properties of the molecule.

Novel Synthetic Approaches for this compound Derivatives

The development of novel synthetic methods allows for the efficient and diverse synthesis of this compound derivatives.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction times and improve yields in the synthesis of piperazine derivatives. nih.govmdpi.com This technique can be applied to various reaction types, including N-alkylation and cross-coupling reactions.

Flow chemistry offers another advanced approach, enabling continuous production with precise control over reaction parameters, which can lead to higher purity and safer reaction conditions.

Multicomponent reactions provide an efficient way to construct complex molecules in a single step from three or more starting materials. researchgate.net Developing a multicomponent reaction that incorporates the this compound scaffold could significantly streamline the synthesis of its derivatives.

Preclinical Pharmacological Characterization of 1 3 Fluoro 2 Methylphenyl Piperazine

In Vitro Pharmacological Profiling of 1-(3-Fluoro-2-methylphenyl)piperazine

Functional Assays in Cell-Based Systems for this compound

No specific data from functional assays in cell-based systems for this compound is publicly available.

Signal Transduction Pathway Modulations

Once the functional activity of this compound at specific receptors is identified, the subsequent step is to investigate how it modulates the downstream intracellular signaling pathways. Receptors, upon activation or inhibition, trigger a cascade of events within the cell, known as signal transduction. youtube.com

For G-protein coupled receptors (GPCRs), which are common targets for phenylpiperazine compounds, these pathways often involve second messengers like cyclic AMP (cAMP), inositol (B14025) phosphates, or intracellular calcium. nih.govyoutube.com Assays measuring the levels of these second messengers are employed to quantify the extent of signal transduction modulation. For example, a compound that is an agonist at a Gs-coupled receptor would increase cAMP levels, while an agonist at a Gi-coupled receptor would decrease them. Understanding these modulations provides a more detailed picture of the compound's cellular effects.

Cell-Based Reporter Gene Assays

Cell-based reporter gene assays are powerful tools for studying the functional consequences of receptor interaction in a cellular context. clinisciences.comthermofisher.comnih.gov In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific response element that is activated by a particular signaling pathway. clinisciences.comyoutube.com

When a compound like this compound interacts with its target receptor on these cells, it can initiate a signaling cascade that leads to the transcription of the reporter gene. The amount of reporter protein produced, which can be easily measured, is proportional to the activity of the signaling pathway. nih.gov These assays are highly sensitive and can be used to screen large numbers of compounds and to characterize their functional activity with high precision. nih.gov

In Vivo Preclinical Pharmacodynamics of this compound in Animal Models

Following in vitro characterization, the preclinical evaluation of this compound would proceed to in vivo studies in animal models to understand its physiological and behavioral effects.

Neuropharmacological Investigations of this compound

Given that many phenylpiperazine derivatives exhibit psychoactive properties, neuropharmacological investigations are a critical component of their preclinical assessment. science.gov

Behavioral Paradigms and Neurobiological Effects

To assess the potential therapeutic effects of this compound on the central nervous system, a variety of behavioral paradigms in rodents are utilized. These tests are designed to model specific aspects of human psychiatric disorders.

Anxiety: The elevated plus-maze and light-dark box tests are commonly used to evaluate anxiolytic-like effects. A compound with anxiolytic properties would typically increase the time spent in the open arms of the maze or the light compartment of the box. nih.gov

Depression: The forced swim test and tail suspension test are standard models for assessing antidepressant-like activity. A reduction in immobility time in these tests is indicative of potential antidepressant efficacy.

Psychosis: Prepulse inhibition of the startle reflex and amphetamine-induced hyperlocomotion are used to screen for antipsychotic potential. A compound that reverses deficits in prepulse inhibition or attenuates hyperlocomotion may have antipsychotic properties. nih.gov

Table 2: Illustrative Data from Behavioral Paradigms for this compound

| Behavioral Test | Animal Model | Measured Parameter | Effect of Compound |

| Elevated Plus Maze | Rat | Time in Open Arms | Increased |

| Forced Swim Test | Mouse | Immobility Time | Decreased |

| Amphetamine-Induced Hyperlocomotion | Rat | Locomotor Activity | Attenuated |

This table is a hypothetical representation of potential findings.

Neurotransmitter Release and Turnover Studies

To further elucidate the mechanism of action of this compound within the brain, studies measuring its effects on the release and turnover of key neurotransmitters are conducted. Techniques such as in vivo microdialysis allow for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

The turnover of neurotransmitters, which reflects their synthesis, release, and metabolism, can be assessed by measuring the levels of their metabolites. For example, an increase in the levels of dopamine (B1211576) metabolites, such as DOPAC and HVA, would suggest an increase in dopamine turnover. nih.gov These studies provide direct evidence of the compound's impact on neurochemical systems in the living brain, linking its receptor binding profile to its behavioral effects.

Systemic Pharmacodynamic Responses Beyond the Central Nervous System

Comprehensive searches of publicly available scientific literature and databases did not yield specific preclinical data on the systemic pharmacodynamic responses of this compound. Consequently, detailed research findings, including its effects on cardiovascular, respiratory, or other peripheral systems, are not available in the public domain at this time.

While research exists for other piperazine (B1678402) derivatives, the strict focus of this article on this compound prevents the inclusion of data from related but structurally distinct compounds. The precise effects of the fluorine and methyl substitutions on the phenylpiperazine core on systemic pharmacology remain uncharacterized in published preclinical studies. Therefore, it is not possible to provide a detailed account or data tables concerning the systemic pharmacodynamic responses of this specific compound.

Structure Activity Relationship Sar Studies of 1 3 Fluoro 2 Methylphenyl Piperazine and Its Analogues

Identification of Key Pharmacophoric Elements within the 1-(3-Fluoro-2-methylphenyl)piperazine Structure

The biological activity of this compound is intrinsically linked to the specific arrangement of its constituent parts: the phenyl ring, the piperazine (B1678402) moiety, and the fluoro and methyl substituents. Each of these components plays a critical role in defining the molecule's pharmacophoric profile.

The piperazine ring is a common pharmacophore in centrally acting agents, often contributing to the molecule's physicochemical properties, such as solubility and basicity, which are essential for oral bioavailability and crossing the blood-brain barrier. nih.govmdpi.com The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and can be protonated at physiological pH, allowing for ionic interactions with target proteins. nih.gov The conformational flexibility of the piperazine ring, typically adopting a chair conformation, also allows it to orient its substituents in optimal positions for binding. doi.org

The phenyl ring serves as a crucial scaffold, and its substitution pattern dictates the molecule's interaction with the target's binding pocket. The ortho-methyl and meta-fluoro substituents on the phenyl ring of this compound are particularly significant.

The ortho-methyl group can influence the molecule's conformation by inducing a twist in the phenylpiperazine linkage. This steric effect can be crucial for achieving the desired orientation within the binding site. Furthermore, the methyl group can engage in hydrophobic interactions, which often contribute significantly to binding affinity. nih.gov

Impact of Substituent Modifications on the Biological Activity Profile of this compound Derivatives

The systematic modification of the this compound structure has provided valuable insights into the SAR of this class of compounds. Changes to both the phenyl ring and the piperazine moiety have been shown to have a profound impact on biological activity.

Phenyl Ring Modifications:

The nature and position of substituents on the phenyl ring are critical determinants of activity. For instance, in a series of acaricidal phenylpiperazine derivatives, the introduction of a fluorine atom at the 2-position of the benzene (B151609) ring was found to increase activity against Tetranychus urticae. nih.gov This highlights the importance of the fluorine substitution in this specific position for certain biological activities.

| Modification | Impact on Acaricidal Activity | Reference |

| Introduction of a fluorine atom at the 2-position of the benzene ring | Increased activity against Tetranychus urticae | nih.gov |

| Substitution at the 4-position of the phenyl ring | Generally led to good acaricidal activity | nih.gov |

In the context of other biological targets, such as equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl moiety next to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk

Piperazine Ring Modifications:

Modifications at the N4 position of the piperazine ring have been extensively explored to modulate the pharmacological profile of phenylpiperazine derivatives. The nature of the substituent at this position can influence potency, selectivity, and pharmacokinetic properties. For example, in the development of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, optimization of the substituent on the piperazine nitrogen was a key strategy. researchgate.net

In a study on anti-influenza A virus agents, modifications of the piperazine ring in a related scaffold led to the identification of a compound with excellent in vitro activity and favorable pharmacokinetic profiles. nih.gov

| Compound | Modification | Biological Activity | Reference |

| (R)-2c | Modification of the piperazine ring of JNJ4796 | Excellent in vitro activity against IAV H1N1 | nih.gov |

Rational Design Principles Derived from SAR Data for this compound Analogues

The accumulated SAR data for this compound and its analogues have led to the formulation of several rational design principles for developing new molecules with improved properties.

A key principle is the optimization of the substitution pattern on the phenyl ring . The combination of a small, electron-withdrawing group in the meta position (like fluorine) and a small, lipophilic group in the ortho position (like methyl) appears to be a favorable arrangement for achieving potent activity at various targets. This specific substitution pattern likely enforces a bioactive conformation and provides a beneficial blend of steric and electronic properties.

Furthermore, computational modeling and molecular docking studies can be powerful tools to rationalize the observed SAR and guide the design of new analogues. researchgate.net By understanding the binding mode of these compounds at the molecular level, it is possible to identify key interactions and design modifications that are more likely to enhance activity.

Preclinical Pharmacokinetics and Metabolism of 1 3 Fluoro 2 Methylphenyl Piperazine

Metabolic Pathways and Metabolite Identification of 1-(3-Fluoro-2-methylphenyl)piperazine in Preclinical Biological Systems

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes in this compound Metabolism:Data not available.

Preclinical Pharmacokinetic and Metabolic Profile of this compound Remains Uncharacterized in Publicly Available Literature

A thorough review of scientific literature reveals a significant gap in the publicly available data regarding the preclinical pharmacokinetics and metabolism of the specific chemical compound this compound. While research exists for structurally related phenylpiperazine derivatives, no dedicated studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound, nor the identification of its major preclinical metabolites, could be located.

The metabolism of other phenylpiperazine compounds, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (B195711) (mCPP), has been investigated. nih.govnih.govnih.gov These studies indicate that metabolic pathways for this class of compounds often involve hydroxylation of the aromatic ring and degradation of the piperazine (B1678402) moiety. nih.govnih.gov For instance, in rats, TFMPP is extensively metabolized, primarily through aromatic hydroxylation and subsequent conjugation. nih.govnih.gov Similarly, studies on mCPP in rats have identified metabolites resulting from aromatic ring hydroxylation and degradation of the piperazine ring. nih.gov

Furthermore, in vitro studies using liver microsomes have been employed to investigate the metabolism of various piperazine derivatives and their potential for drug-drug interactions through inhibition of cytochrome P450 (CYP) enzymes. nih.govresearchgate.net These studies highlight the role of specific CYP isoforms, such as CYP2D6, CYP1A2, and CYP3A4, in the metabolism of compounds like TFMPP. researchgate.net

However, it is crucial to emphasize that these findings are for related but distinct molecules. The specific metabolic fate of this compound will be influenced by the unique electronic and steric properties conferred by the fluoro and methyl substituents on the phenyl ring. Without dedicated experimental data, any extrapolation of metabolic pathways from its analogues to this compound would be purely speculative.

Consequently, the identification and characterization of the major preclinical metabolites of this compound remain undetermined. The generation of detailed research findings and data tables, as requested, is not possible based on the current body of scientific literature. Further preclinical studies, including in vivo and in vitro metabolism experiments, would be necessary to elucidate the pharmacokinetic profile and metabolic pathways of this specific compound.

Computational and Theoretical Investigations of 1 3 Fluoro 2 Methylphenyl Piperazine

Molecular Docking and Ligand-Receptor Interaction Studies of 1-(3-Fluoro-2-methylphenyl)piperazine

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the public domain, the broader class of arylpiperazine derivatives has been the subject of numerous such investigations. These studies aim to predict the binding orientation and affinity of a ligand to a specific protein target. For instance, pharmacophore-based design and 3D-QSAR studies on arylpiperazines as alpha(1)-adrenoceptor antagonists have been conducted to understand their interaction with the receptor. nih.gov This research provides a framework for how this compound might be computationally modeled to predict its binding modes and affinities with various receptors, which is a critical step in assessing its potential therapeutic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. mdpi.com For piperazine (B1678402) derivatives, QSAR studies have been crucial in identifying key molecular descriptors that influence their inhibitory activity against various targets. mdpi.com

A study on piperazine derivatives as mTORC1 inhibitors revealed that descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) were significantly correlated with their biological activity. mdpi.com Another 3D-QSAR study on aryl-piperazines as alpha(1)-adrenoceptor antagonists provided valuable information for developing novel compounds with improved selectivity and fewer side effects. nih.gov These models can be applied to this compound to predict its activity and guide the synthesis of more potent derivatives.

Table 1: Key Molecular Descriptors in QSAR Models for Piperazine Derivatives

| Descriptor | Description | Significance in QSAR |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |

| ω | Electrophilicity Index | Measures the ability of a molecule to accept electrons. |

| MR | Molar Refractivity | Related to the volume and polarizability of the molecule. |

| Log S | Aqueous Solubility | Affects the bioavailability and distribution of the compound. |

| PSA | Topological Polar Surface Area | Influences membrane permeability and absorption. |

| n | Refractive Index | Related to the density and polarizability of the molecule. |

Molecular Dynamics Simulations to Elucidate this compound’s Binding Conformation

In Silico Prediction of ADME Properties for this compound

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. isca.me Various computational models and online platforms are available for these predictions. mdpi.com

For piperazine-containing compounds, in silico ADME analyses have been performed to evaluate properties like intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes such as cytochrome P450. isca.meresearchgate.net Studies on similar compounds have utilized tools like SwissADME, admetSAR, and pkCSM to predict these parameters. isca.memdpi.com For instance, the "BOILED-Egg" model is an accurate predictive tool for estimating intestinal absorption and BBB penetration. isca.me A comprehensive in silico ADME assessment for this compound would involve calculating various physicochemical and pharmacokinetic parameters to predict its drug-likeness.

Table 2: Predicted ADME Properties for a Representative Arylpiperazine Compound

| Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Permeant | Yes | Potential to act on central nervous system targets. |

| P-glycoprotein Substrate | No | Less likely to be actively effluxed from cells. |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

It is important to note that these are generalized predictions for the class of compounds, and specific values for this compound would require a dedicated computational study.

Future Research Directions and Preclinical Therapeutic Potential of 1 3 Fluoro 2 Methylphenyl Piperazine

Exploration of Novel Biological Targets for 1-(3-Fluoro-2-methylphenyl)piperazine and its Analogues

The therapeutic utility of phenylpiperazine derivatives is largely dictated by their affinity for a range of biological targets, primarily within the central nervous system. Future research should focus on a systematic evaluation of this compound against a panel of receptors and enzymes implicated in neurological and psychiatric disorders.

Based on the activity of its analogues, key targets of interest include:

Serotonin (B10506) Receptors: Analogues such as flibanserin (B1672775) demonstrate high affinity for the 5-HT1A and 5-HT2A receptors, acting as an agonist and antagonist, respectively. nih.gov The substitution pattern on the phenyl ring of this compound suggests that it may also modulate these and other serotonin receptor subtypes.

Dopamine (B1211576) Receptors: Flibanserin also interacts with the dopamine D4 receptor. nih.gov A thorough investigation into the binding profile of this compound at various dopamine receptor subtypes is warranted.

Acetylcholinesterase (AChE): Some multi-target piperazine (B1678402) compounds have been designed to include AChE inhibition, a key strategy in Alzheimer's disease therapy. nih.gov Given the cognitive-enhancing potential observed with related compounds, evaluating the AChE inhibitory activity of this compound is a logical step.

NMDA Receptors: The analogue 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) has been shown to exert its effects on memory through the N-methyl-D-aspartate (NMDA) receptor system. nih.gov This suggests that this compound could also modulate glutamatergic neurotransmission.

A comprehensive screening of this compound and novel analogues against these and other targets, such as adrenergic and histaminergic receptors, will be crucial in elucidating its therapeutic potential.

Development of Advanced Preclinical Disease Models for Efficacy Studies of this compound

The evaluation of this compound's efficacy will necessitate the use of sophisticated preclinical disease models that accurately recapitulate the pathophysiology of human disorders.

Neurodegenerative Disease Models: For conditions like Alzheimer's disease, animal models that exhibit both amyloid plaque deposition and neurofibrillary tangles are critical. nih.gov The use of such models would allow for the assessment of the compound's ability to modify key pathological hallmarks, as has been demonstrated for other multi-effect piperazine drugs. nih.gov

Memory Impairment Models: The passive avoidance test in mice has been effectively used to assess the impact of the analogue MMPP on memory acquisition and formation. nih.gov This and other behavioral paradigms, such as the Morris water maze and novel object recognition test, would be suitable for evaluating the nootropic potential of this compound.

Models of Affective Disorders: Given the prevalence of phenylpiperazines in the treatment of depression and anxiety, models such as the forced swim test, tail suspension test, and elevated plus maze would be essential to explore the compound's potential antidepressant and anxiolytic properties.

The development and utilization of these advanced models will provide a robust platform for determining the in vivo efficacy of this compound.

Integration of Multi-Omics Approaches in Preclinical Research on this compound

To gain a deeper, systems-level understanding of the biological effects of this compound, the integration of multi-omics approaches is indispensable. These technologies can provide an unbiased and comprehensive view of the molecular changes induced by the compound.

Transcriptomics: RNA sequencing can reveal changes in gene expression in response to treatment, identifying pathways and biological processes modulated by the compound.

Proteomics: Analysis of the proteome can identify changes in protein expression and post-translational modifications, offering insights into the compound's mechanism of action at the protein level.

Metabolomics: Studying the metabolic profile can uncover alterations in endogenous metabolites, providing a functional readout of the compound's effects on cellular biochemistry.

Epigenomics: Investigating changes in DNA methylation and histone modifications can reveal how the compound may influence gene expression over the long term. nih.gov

By integrating these multi-omics datasets, researchers can construct detailed molecular networks to understand the compound's on-target and off-target effects, identify novel biomarkers of response, and potentially predict therapeutic efficacy. nih.gov

Unexplored Pharmacological Mechanisms of Action of this compound

Beyond direct receptor binding, the pharmacological effects of this compound may be mediated by a variety of unexplored mechanisms.

Modulation of Neuroinflammation: Neuroinflammation is a key component of many neurodegenerative and psychiatric disorders. Future studies should investigate whether this compound can modulate inflammatory pathways in the brain, for instance, by altering microglial activation or cytokine production.

Effects on Synaptic Plasticity: The potential cognitive-enhancing effects of this compound may be rooted in its ability to influence synaptic plasticity. Electrophysiological studies, such as the measurement of long-term potentiation (LTP) in hippocampal slices, could elucidate its effects on synaptic function.

Interaction with Intracellular Signaling Cascades: The binding of this compound to its primary targets will initiate a cascade of intracellular signaling events. Mapping these downstream pathways will provide a more complete picture of its mechanism of action. For example, the effects of the analogue MMPP are linked to cholinergic, NMDA, and 5-HT1A receptor pathways. nih.gov

Influence on Neurogenesis: Some psychoactive compounds have been shown to promote adult neurogenesis. Investigating whether this compound can stimulate the birth of new neurons in brain regions like the hippocampus could reveal a novel mechanism for its potential therapeutic effects.

A thorough exploration of these and other potential mechanisms will be critical in fully characterizing the pharmacological profile of this compound and unlocking its full therapeutic potential.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(3-Fluoro-2-methylphenyl)piperazine and its derivatives?

The synthesis of piperazine derivatives typically involves multi-step reactions, including nucleophilic substitution, cyclization, and click chemistry. For example, triazole derivatives of structurally similar compounds (e.g., 1-(2-fluorobenzyl)piperazine) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using CuSO₄·5H₂O and sodium ascorbate in a DCM:H₂O (2:1) solvent system . Adapting this method for this compound would require substituting the benzyl group with a 3-fluoro-2-methylphenyl moiety. Key steps include:

- Alkylation : Reacting piperazine with 3-fluoro-2-methylbenzyl halides under basic conditions (e.g., NaOH/DMF) .

- Click Chemistry : Introducing triazole rings via CuAAC for functional diversification .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or crystallization (e.g., Et₂O) to isolate pure products .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Characterization requires a combination of:

- ¹H/¹³C NMR : To confirm substituent positions and piperazine ring integrity. For example, methyl groups on aromatic rings appear as singlets (δ ~2.5 ppm), while piperazine protons resonate as triplets (δ ~2.5–3.8 ppm) .

- LCMS : To verify molecular ion peaks (e.g., [M+H]⁺) and purity. Discrepancies in mass/charge ratios may indicate incomplete reactions or byproducts .

- Elemental Analysis : To validate empirical formulas (e.g., C, H, N, F percentages within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How to design derivatives of this compound for structure-activity relationship (SAR) studies?

SAR studies require systematic modifications to the core structure:

- Substituent Variation : Introduce electron-withdrawing (e.g., nitro, trifluoromethyl) or electron-donating (e.g., methoxy) groups at the phenyl ring to modulate electronic effects .

- Bioisosteric Replacement : Replace the fluorine atom with chlorine or methyl groups to assess steric and electronic impacts on receptor binding .

- Docking-Driven Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., tyrosine kinases) and prioritize derivatives with high binding scores .

Q. What experimental strategies resolve contradictions in biological activity data for piperazine derivatives?

Contradictory results (e.g., varying IC₅₀ values across assays) may arise from:

- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines (e.g., HEK293 vs. HeLa) can alter compound efficacy .

- Metabolic Stability : Use liver microsomal assays to evaluate cytochrome P450-mediated degradation, which may reduce bioavailability in vivo despite in vitro potency .

- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays to confirm concentration-dependent effects .

Q. How to perform molecular docking studies for this compound derivatives targeting enzyme inhibitors?

- Protein Preparation : Retrieve target enzyme structures (e.g., EGFR kinase, PDB: 1M17) and remove water molecules/co-crystallized ligands .

- Ligand Preparation : Optimize derivative geometries using Gaussian 09 (DFT/B3LYP) and assign partial charges via the Gasteiger method .

- Docking Parameters : Set grid boxes to encompass active sites (e.g., 20 ų) and run Lamarckian genetic algorithms (50 runs per ligand) .

- Validation : Compare docking scores (ΔG) with known inhibitors and correlate with in vitro IC₅₀ data to prioritize candidates .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- Rodent Models : Administer derivatives orally (10–50 mg/kg) to Sprague-Dawley rats and collect plasma samples at intervals (0–24 h) for LC-MS/MS analysis .

- Tissue Distribution : Measure compound concentrations in brain, liver, and kidneys to assess blood-brain barrier penetration and organ-specific accumulation .

- Metabolite Identification : Use HRMS to detect phase I/II metabolites and infer metabolic pathways (e.g., hydroxylation, glucuronidation) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.